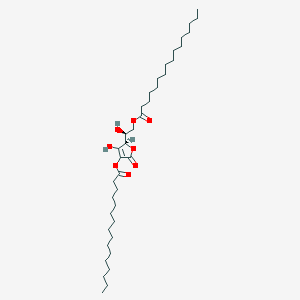
3-Chloro-6-thiazol-2-yl-pyridazine
Overview
Description
Molecular Structure Analysis
The title compound, C7H5ClN4, is almost planar with a root mean square (r.m.s.) deviation of 0.022 Å . The dihedral angle between the aromatic rings is 2.82 (5)° . The packing results in polymeric chains extending along the a axis .Chemical Reactions Analysis
Thiazoles, a group that 3-Chloro-6-thiazol-2-yl-pyridazine belongs to, have been found to exhibit a wide range of pharmacological activities . They have been used as a scaffold to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .Physical And Chemical Properties Analysis
Thiazole, a group that this compound belongs to, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis of New Compounds : Research has shown that derivatives of 3-Chloro-6-thiazol-2-yl-pyridazine can be used in the synthesis of various new compounds. For example, Sayed et al. (2002) demonstrated the synthesis of new pyridazin-6-ones and pyridazine-6-imines using related compounds (Sayed, Khalil, Ahmed, & Raslan, 2002).
Surface Protection and Corrosion Inhibition : Olasunkanmi et al. (2018) investigated the potential of 6-substituted 3-chloropyridazine derivatives in protecting mild steel surfaces and inhibiting corrosion in hydrochloric acid solutions. Their study found that these compounds effectively inhibit both oxidative and reductive reactions involved in the corrosion process (Olasunkanmi, Mashuga, & Ebenso, 2018).
Antitumor Activity : Haggam et al. (2017) reported the synthesis of condensed 1,3-thiazines and thiazoles under conventional conditions, noting that these compounds showed significant antitumor activity. The cytotoxicity of the newly synthesized products indicated that certain derivatives are highly active against cancer cell lines (Haggam, Assy, Sherif, & Galahom, 2017).
Antimicrobial Activity : Zaki et al. (2016) described the synthesis and biological activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[3,4-d]pyridazines, among others. These compounds exhibited good antimicrobial activities, highlighting their potential use in medical applications (Zaki, Sayed, & Elroby, 2016).
Inhibition of Yeast α-Glucosidase : Chaudhry et al. (2017) studied the inhibition of yeast α-glucosidase by pyrazolylpyridazine amines, synthesized through a simple fusion reaction involving this compound. This research suggests the potential use of these compounds in managing diseases like diabetes (Chaudhry, Ather, Akhtar, Shaukat, Ashraf, al-Rashida, Munawar, & Khan, 2017).
properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-6-2-1-5(10-11-6)7-9-3-4-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFHAJGKRNSLLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=NC=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid](/img/structure/B1466081.png)

amine](/img/structure/B1466086.png)
![1-[4-Chloro-3-(2,2,2-trifluoroethoxy)-phenyl]-piperazine](/img/structure/B1466087.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1466088.png)

![3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1466090.png)
